molecular formula C11H16BrNO2S B8536694 4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide

4-bromo-N-(tert-butyl)-N-methylbenzenesulfonamide

Cat. No. B8536694
M. Wt: 306.22 g/mol
InChI Key: AQBMUPYGKVBQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096571B2

Procedure details

4-Bromo-N-(tert-butyl)benzenesulfonyl amide (100 mg, 0.342 mmol) and potassium carbonate (95 mg, 0.684 mmol) were dissolved in DMF (2 ml), followed by addition of iodomethane (0.043 ml, 0.684 mmol), and then the resulting liquid was stirred at room temperature for 18 hours. Distilled water (10 ml) was added to the resulting reaction liquid, followed by extraction with EtOAc (10 ml×3). The organic layer was dried over anhydrous sodium sulfate, followed by filtration and concentration, and then the residue thus obtained was subjected to MPLC (20% EtOAc/Hexanes), to obtain 77 mg of yellow oil (73%).
Name
4-Bromo-N-(tert-butyl)benzenesulfonyl amide
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.043 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N-:11][C:12]([CH3:15])([CH3:14])[CH3:13])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[C:16](=O)([O-])[O-].[K+].[K+].IC.O>CN(C=O)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([N:11]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH3:16])(=[O:10])=[O:9])=[CH:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
4-Bromo-N-(tert-butyl)benzenesulfonyl amide
Quantity
100 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)[N-]C(C)(C)C
Name
Quantity
95 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.043 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Four
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting liquid was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc (10 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue thus obtained

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N(C)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.